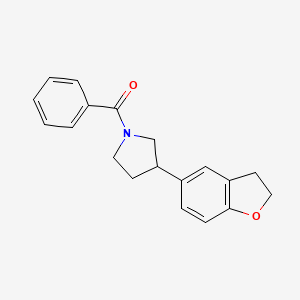

1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a complex organic compound that features a benzofuran ring fused with a pyrrolidine ring

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Neuroprotective Properties

Research has indicated that derivatives of 2,3-dihydro-1-benzofuran, which includes the benzofuran moiety present in 1-benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine, exhibit neuroprotective effects. These compounds have shown potential in protecting against oxidative stress and neurodegenerative conditions such as stroke and traumatic brain injury. Studies have demonstrated that certain analogues can inhibit lipid peroxidation and scavenge free radicals effectively, suggesting their utility as neuroprotective agents .

Antioxidant Activity

The antioxidant properties of compounds containing the benzofuran structure make them valuable in combating oxidative stress-related diseases. The ability to scavenge reactive oxygen species (ROS) positions these compounds as candidates for therapeutic interventions in conditions like Alzheimer's disease and other neurodegenerative disorders .

Analgesic and Anti-inflammatory Effects

Preliminary studies have suggested that compounds similar to this compound may possess analgesic and anti-inflammatory properties. These effects could be attributed to the modulation of inflammatory pathways, making them potential candidates for pain management therapies .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations that can lead to the synthesis of complex molecules. The pyrrolidine ring is particularly useful in constructing diverse heterocyclic compounds, which are prevalent in pharmaceuticals .

Total Synthesis of Natural Products

The compound can be employed in the total synthesis of natural products due to its structural features that facilitate cyclization and functional group transformations. This application is crucial for developing new drugs derived from natural sources .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Neuroprotection | Demonstrated that benzofuran derivatives protected against oxidative stress-induced neuronal damage | Potential treatment for neurodegenerative diseases |

| Antioxidant Activity Assessment | Showed significant scavenging activity against ROS | Useful in formulations aimed at reducing oxidative damage |

| Synthesis of Heterocycles | Utilized as a precursor for synthesizing complex heterocycles | Important for drug development |

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a manner that modulates the function of these proteins, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target protein and the context within the cell.

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters or enzymes that could affect its absorption and metabolism .

Result of Action

The molecular and cellular effects of 1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine’s action would depend on its specific targets and mode of action. Given the biological activities associated with benzofuran derivatives, potential effects could include changes in cell proliferation, induction of apoptosis, inhibition of bacterial growth, reduction of oxidative stress, or inhibition of viral replication .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine typically involves multiple steps, starting with the preparation of the benzofuran and pyrrolidine precursors. One common method involves the Friedel-Crafts acylation of benzofuran to introduce the benzoyl group, followed by the formation of the pyrrolidine ring through cyclization reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other benzofuran derivatives and pyrrolidine-containing molecules. Examples are 2,3-dihydrobenzofuran and benzoylpyrrolidine.

Uniqueness

What sets 1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine apart is its unique combination of the benzofuran and pyrrolidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring substituted with a benzoyl group and a 2,3-dihydro-1-benzofuran moiety. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has shown that pyrrolidine derivatives exhibit varying degrees of antimicrobial activity. For instance, a study highlighted that certain pyrrolidine derivatives demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Sodium Pyrrolidide | 0.0039 | Staphylococcus aureus |

| 2,4,6-tripyrrolidinochlorobenzene | 0.025 | Escherichia coli |

Neuroprotective Effects

Another area of interest is the neuroprotective properties of benzofuran derivatives. A related compound demonstrated protective effects against head injuries in mice, showcasing its potential in treating neurodegenerative conditions . The mechanisms involved include the inhibition of lipid peroxidation and scavenging of superoxide radicals.

Pain Management

Recent studies have indicated that compounds similar to this compound may have analgesic properties. For example, a benzofuran derivative was found to reverse neuropathic pain in animal models without affecting locomotor behavior . This suggests a targeted action on pain pathways, possibly through cannabinoid receptor interactions.

Study on Antimicrobial Efficacy

In a comparative study, various pyrrolidine derivatives were tested for their antimicrobial efficacy. The results indicated that modifications in the molecular structure significantly influenced bioactivity. The study concluded that halogen substitutions enhanced antimicrobial properties .

Neuroprotective Activity Assessment

A series of analogs were evaluated for their neuroprotective effects using models of oxidative stress. The most effective compounds exhibited high brain penetration and significant antioxidant activity, which are critical for therapeutic applications in neurological disorders .

Propriétés

IUPAC Name |

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c21-19(14-4-2-1-3-5-14)20-10-8-17(13-20)15-6-7-18-16(12-15)9-11-22-18/h1-7,12,17H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCJLKDANRNAFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.